molecular formula C5H3ClN2O B1360121 Pyrazinecarbonyl chloride CAS No. 19847-10-0

Pyrazinecarbonyl chloride

Cat. No. B1360121
CAS RN: 19847-10-0
M. Wt: 142.54 g/mol
InChI Key: TXJKATOSKLUITR-UHFFFAOYSA-N
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Patent
US04732894

Procedure details

A mixture of 68.2 g (0.55 moles) 2-pyrazine carboxylic acid and methylene chloride (about 200 ml) containing a catalytic amount of pyridine was warmed (to about 30° C.). To that mixture, 78.5 g (0.66 mole) thionyl chloride was added dropwise. The reaction mixture was refluxed for 24 hours. The methylene chloride was removed under reduced pressure and heat to give the 2-pyrazine carboxylic acid chloride which was used in step (b) without further isolation.
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(Cl)[Cl:11].S(Cl)(Cl)=O>N1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([Cl:11])=[O:9]

Inputs

Step One
Name
Quantity
68.2 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
78.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heat

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.